

# Application Note: UV Spectrophotometry for the Analysis of Bambuterol Hydrochloride Tablets

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## Compound of Interest

Compound Name: *Bambuterol hydrochloride*

Cat. No.: *B1667732*

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AN-UV-BHT-001

## Introduction

**Bambuterol hydrochloride** is a long-acting  $\beta$ 2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).<sup>[1][2]</sup> Accurate and reliable analytical methods are crucial for the quality control of **bambuterol hydrochloride** in pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative analysis of **Bambuterol hydrochloride** in tablet dosage forms. The method is validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control setting.<sup>[1]</sup>

## Principle of the Method

The method is based on the measurement of the ultraviolet absorbance of a solution of **Bambuterol hydrochloride** at its wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The concentration of the drug is then determined by comparing the absorbance of the sample solution to that of a standard solution with a known concentration, following Beer-Lambert's law.

## Experimental Protocols

### 1. Instrumentation and Materials

- Instrument: A double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with a spectral bandwidth of 1 nm.[2]
- Solvent: Purified water or Methanol.[1][3]
- Reference Standard: **Bambuterol hydrochloride** working standard of known purity.
- Sample: Commercially available **Bambuterol hydrochloride** tablets.
- Glassware: Calibrated volumetric flasks and pipettes.

## 2. Preparation of Standard Stock Solution

A standard stock solution of **Bambuterol hydrochloride** (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and transferring it to a 100 mL volumetric flask.[1] The powder is dissolved in a small amount of the chosen solvent (purified water or methanol), and the volume is made up to the mark with the same solvent. The solution should be sonicated for approximately 5 minutes to ensure complete dissolution.[1][3]

## 3. Preparation of Sample Solution

Twenty tablets are accurately weighed to determine the average weight and then finely powdered.[2][3][4] A quantity of the tablet powder equivalent to 10 mg of **Bambuterol hydrochloride** is accurately weighed and transferred to a 100 mL volumetric flask.[1][3] Approximately 70 mL of the solvent is added, and the flask is sonicated for 15 minutes to ensure complete extraction of the drug.[4] The solution is then cooled to room temperature, and the volume is made up to the mark with the solvent. The solution is filtered through a suitable filter paper (e.g., Whatman filter paper No. 41).[2]

## 4. Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

A suitable aliquot of the standard stock solution is diluted with the solvent to obtain a concentration of approximately 10 µg/mL. This solution is then scanned in the UV region (typically 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The  $\lambda_{\text{max}}$  for **Bambuterol hydrochloride** is consistently found to be around 264 nm in water and 265 nm in methanol.[1][2][3]

## 5. Calibration Curve

A series of dilutions are prepared from the standard stock solution to obtain concentrations in the linear range (e.g., 1-6 µg/mL or 40-240 µg/mL, depending on the specific method validation).[1][3] The absorbance of each solution is measured at the determined  $\lambda_{\text{max}}$  against the solvent blank. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The linearity of the method is assessed by the correlation coefficient ( $r^2$ ) of the calibration curve.

## 6. Analysis of Tablet Formulation

An appropriate dilution of the filtered sample solution is prepared to obtain a concentration within the linear range of the calibration curve. The absorbance of this solution is measured at the  $\lambda_{\text{max}}$  against the solvent blank. The concentration of **Bambuterol hydrochloride** in the sample solution is then calculated using the regression equation from the calibration curve.

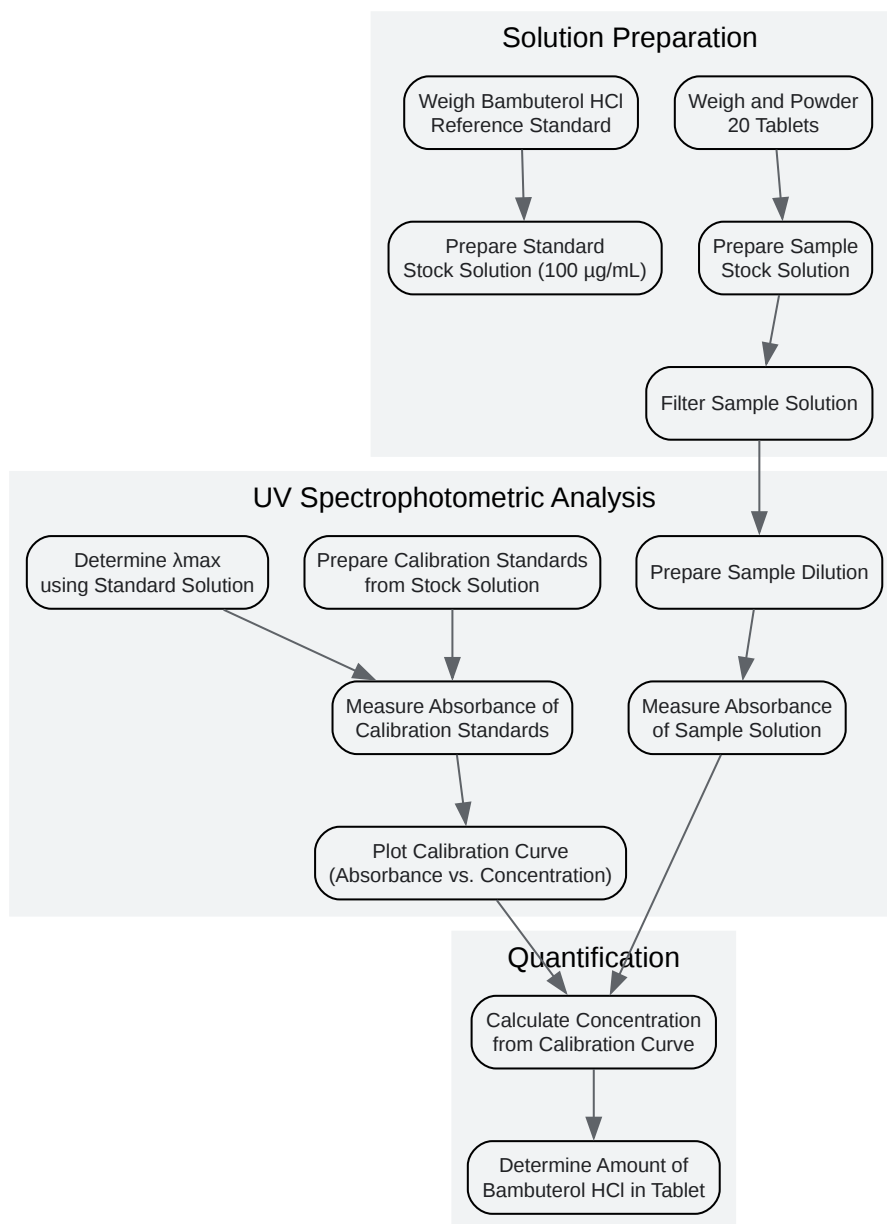
## Method Validation Summary

The described UV spectrophotometric method has been validated according to ICH guidelines, and the typical validation parameters are summarized in the table below.

Parameter	Solvent: Purified Water	Solvent: Methanol
$\lambda_{\text{max}}$	264 nm[1][5]	265 nm[3][6]
Linearity Range	1 - 6 µg/mL[1]	40 - 240 µg/mL[3][6]
Correlation Coefficient ( $r^2$ )	> 0.999[7]	> 0.999[3]
Accuracy (% Recovery)	98.6 - 101.5%	95 - 98%[3]
Precision (%RSD)	< 2%	< 2%[3]
Limit of Detection (LOD)	0.6 µg/mL[8]	5.54 µg/mL[3]
Limit of Quantification (LOQ)	1.8181 µg/mL[8]	16.79 µg/mL[3]

## Experimental Workflow Diagram

## Experimental Workflow for UV Spectrophotometric Analysis of Bambuterol Hydrochloride Tablets

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